Tauro-alpha-muricholic acid-d4 (sodium)

Description

BenchChem offers high-quality Tauro-alpha-muricholic acid-d4 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tauro-alpha-muricholic acid-d4 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

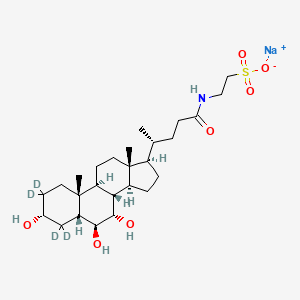

Molecular Formula |

C26H44NNaO7S |

|---|---|

Molecular Weight |

541.7 g/mol |

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-;/m1./s1/i8D2,14D2; |

InChI Key |

NYXROOLWUZIWRB-YHXAEYHASA-M |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Bile Acid Pool: A Technical Guide to Tauro-alpha-muricholic acid-d4 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth technical overview of Tauro-alpha-muricholic acid-d4 (TαMCA-d4) sodium salt, a critical tool in the field of metabolomics and drug development. We will delve into its chemical structure, physicochemical properties, and its pivotal role as an internal standard in quantitative mass spectrometry. This document is designed to equip researchers with the foundational knowledge and practical insights required for the accurate and reliable quantification of bile acids in complex biological matrices.

Introduction: The Significance of Tauro-alpha-muricholic Acid and its Deuterated Analog

Tauro-alpha-muricholic acid (TαMCA) is a taurine-conjugated primary bile acid predominantly found in rodents, though it has also been detected in small quantities in human serum.[1] Bile acids are not merely digestive surfactants; they are now recognized as crucial signaling molecules that regulate lipid, glucose, and energy metabolism through receptors such as the farnesoid X receptor (FXR).[2] TαMCA, specifically, is an antagonist of the FXR.[1] Given the burgeoning interest in the gut microbiome's influence on host metabolism, the accurate quantification of individual bile acids like TαMCA is paramount.

The "gold standard" for bile acid analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.[1] However, the accuracy of LC-MS/MS quantification is susceptible to matrix effects, where components of a biological sample can suppress or enhance the ionization of the analyte. To correct for these variations, a stable isotope-labeled internal standard is indispensable.[3] Tauro-alpha-muricholic acid-d4 sodium salt is the deuterated analog of TαMCA, making it the ideal internal standard for the precise and accurate quantification of its unlabeled counterpart.[1][4][3][5][6] Its four deuterium atoms provide a distinct mass shift, allowing it to be differentiated from the endogenous analyte by the mass spectrometer, while its identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation.

Chemical Structure and Physicochemical Properties

The defining feature of Tauro-alpha-muricholic acid-d4 sodium salt is the incorporation of four deuterium atoms on the sterol nucleus of the bile acid. This isotopic labeling is crucial for its function as an internal standard.

Detailed Chemical Structure

-

Systematic Name: 2-[[(3α,5β,6β,7α)-3,6,7-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4)]amino]-ethanesulfonic acid, monosodium salt[1][7]

-

Alternate Names: Tauro-α-muricholate-d4 Sodium Salt, TαMCA-d4 Sodium Salt[1][8]

-

CAS Number: The CAS number for the unlabeled free acid is 25613-05-2.[8]

The deuterium atoms are strategically placed on the A-ring of the cholan-24-oyl moiety at positions 2 and 4. This positioning ensures that the label is stable and not prone to exchange during sample processing.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Appearance | White to Off-White Solid | [10] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, DMSO:PBS (pH 7.2) (1:4): 0.2 mg/ml, Ethanol: 1 mg/ml | [1][7] |

| Storage | -20°C | [1] |

Application as an Internal Standard in LC-MS/MS

The primary and most critical application of Tauro-alpha-muricholic acid-d4 sodium salt is as an internal standard for the quantification of endogenous TαMCA in biological samples such as serum, plasma, and tissue homogenates.[1][4][3][5][6] The principle of stable isotope dilution mass spectrometry relies on the addition of a known amount of the labeled standard to the sample at the beginning of the workflow. The ratio of the signal from the endogenous analyte to the signal from the labeled internal standard is then used to calculate the concentration of the analyte, effectively correcting for any sample loss during preparation and for matrix-induced ionization variability.

General Workflow for Bile Acid Analysis

The following diagram illustrates a typical workflow for the quantification of bile acids in a biological matrix using an internal standard.

Caption: Workflow for bile acid quantification using an internal standard.

Detailed Experimental Protocol: Quantification of TαMCA in Human Serum

This protocol provides a detailed methodology for the analysis of TαMCA in human serum using Tauro-alpha-muricholic acid-d4 sodium salt as an internal standard.

3.2.1. Materials and Reagents

-

Tauro-alpha-muricholic acid-d4 sodium salt

-

Tauro-alpha-muricholic acid (for calibration standards)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human serum (analyte-free or stripped serum for calibration curve)

-

Microcentrifuge tubes

-

Autosampler vials

3.2.2. Preparation of Standard and Quality Control Samples

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of Tauro-alpha-muricholic acid-d4 sodium salt in methanol.

-

Internal Standard Working Solution: Dilute the stock solution with methanol to a final concentration of 1 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Tauro-alpha-muricholic acid into analyte-free serum. The concentration range should encompass the expected physiological levels of TαMCA.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the assay.

3.2.3. Sample Preparation

-

To 50 µL of serum sample, calibrator, or QC sample in a microcentrifuge tube, add 10 µL of the 1 µg/mL internal standard working solution.

-

Vortex briefly to mix.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.[5]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[11]

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[2]

3.2.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm) is commonly used for bile acid separation.[11]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/methanol mixture with 0.1% formic acid.[11]

-

Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is employed to separate the bile acids.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[11]

3.2.5. Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for TαMCA and TαMCA-d4 need to be optimized on the specific instrument.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Tauro-alpha-muricholic acid | ~514.3 | ~80 (Taurine fragment) |

| Tauro-alpha-muricholic acid-d4 | ~518.3 | ~80 (Taurine fragment) |

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The taurine-conjugated bile acids typically produce a characteristic product ion at m/z 80.[8]

Data Analysis and Validation

The concentration of TαMCA in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and matrix effects.

Synthesis of Deuterated Internal Standards: A Brief Overview

While the end-user will typically purchase Tauro-alpha-muricholic acid-d4 sodium salt from a commercial supplier, understanding the principles of its synthesis provides valuable context. The synthesis of deuterated internal standards is a specialized field of organic chemistry. Generally, deuterium atoms are introduced into the molecule through methods such as:

-

Catalytic Deuteration: Using deuterium gas (D₂) and a metal catalyst to reduce double bonds or other functional groups.

-

Reduction with Deuterated Reagents: Employing deuterium-labeled reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).

-

Acid or Base-Catalyzed Exchange: Exchanging protons for deuterons at specific positions in the molecule under acidic or basic conditions using deuterated solvents.

The synthesis of deuterated bile acids often involves a multi-step process starting from a suitable steroid precursor.[12] The final step typically involves the conjugation of the deuterated bile acid with taurine.

Conclusion

Tauro-alpha-muricholic acid-d4 sodium salt is an indispensable tool for researchers investigating the complex roles of bile acids in health and disease. Its use as an internal standard in LC-MS/MS analysis ensures the generation of high-quality, reliable quantitative data. This guide has provided a comprehensive overview of its chemical properties and a detailed protocol for its application, empowering scientists to confidently incorporate this critical reagent into their research endeavors.

References

-

Avanti Polar Lipids. High-Purity Taurocholic Acid-D4, Sodium Salt. [Link]

-

Bertin Bioreagent. Tauro-β-muricholic Acid-d4 (sodium salt). [Link]

-

Avanti Polar Lipids. Tauro-α-muricholic Acid, Sodium Salt. [Link]

-

PubChem. Tauro-alpha-muricholic acid. [Link]

-

PubMed. Synthesis of potential C27-intermediates in bile acid biosynthesis and their deuterium-labeled analogs. [Link]

-

Pharmaffiliates. Tauro-β-muricholic Acid-d4 Sodium Salt. [Link]

-

ResearchGate. On what criteria should I select an internal standard for Bile acid in LC/MS/MS?. [Link]

Sources

- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tauro-α-muricholic-Acid-d-4--(sodium-salt), 1MG | Labscoop [labscoop.com]

- 7. Tauro-Alpha-muricholic Acid-d4 Sodium Salt [lgcstandards.com]

- 8. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Synthesis of potential C27-intermediates in bile acid biosynthesis and their deuterium-labeled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of Tauro-alpha-muricholic acid-d4

Precision Analytics of Tauro- -Muricholic Acid-d4

Technical Guide & Application Note

Executive Summary

Tauro-

This guide details the physicochemical properties, mass spectrometry protocols, and biological context of T-

Physicochemical Identity & Properties[1][2][3][4][5][6]

T-

Molecular Specifications

The following data applies to the Ring-labeled (2,2,4,4-d4) variant, which is the industry standard (e.g., Cayman Chemical) due to the isotopic stability of the steroid core.[1][2][3]

| Property | Value | Notes |

| Compound Name | Tauro- | (Sodium Salt) |

| Chemical Formula | Salt Form (Solid) | |

| Formula Weight (MW) | 541.71 g/mol | Salt Form |

| Free Acid Formula | Active Analytical Species | |

| Free Acid MW | 519.73 g/mol | Theoretical Mass |

| Exact Mass | 518.3195 | Monoisotopic Mass (for MS extraction) |

| Solubility | DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (1 mg/ml) | Poorly soluble in pure water; use MeOH/Water |

| Unlabeled CAS | 25613-05-2 (Free Acid) | Labeled CAS is often vendor-specific |

Structural Visualization

The diagram below illustrates the chemical structure of T-

Figure 1: Structural composition of Ring-labeled T-

Analytical Methodology: LC-MS/MS

The quantification of bile acids requires high specificity due to the presence of isobaric isomers (e.g., T-

The Role of the Internal Standard

Using T-

-

Co-elution: The d4-isotope co-elutes with endogenous T-

-MCA, experiencing the exact same ionization environment at the ESI source.[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Differentiation: The mass shift (+4 Da) allows the mass spectrometer to distinguish the standard from the analyte.[1][2][3]

Mass Spectrometry Transitions (MRM)

The choice of transition depends on the labeling position.[1][2][3]

Scenario A: Ring-Labeled (2,2,4,4-d4) Recommended[1][2][3]

-

Precursor Ion:

518.3ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Product Ion (Quantifier):

80.0 -

Product Ion (Qualifier):

124.0 (Taurine fragment)[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Note: The fragment ions (80 and 124) do not carry the deuterium label (which is on the ring).[1][2][3] Therefore, the product ions are identical to the unlabeled compound, but the precursor is shifted.[1][2][3]

Scenario B: Taurine-Labeled (d4-Taurine)

-

Precursor Ion:

518.3ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Product Ion (Quantifier):

80.0 -

Product Ion (Qualifier):

128.0 (Taurine-d4 fragment)[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Note: Here, the taurine fragment retains the label.[1][2][3][4]

Experimental Protocol (Self-Validating)

Step 1: Stock Preparation

-

Dissolve 1 mg T-

-MCA-d4 (Na salt) in 1 mL Methanol (1 mg/mL). -

Store at -20°C. Stability is >2 years if kept dry and frozen.[1][2]

Step 2: Sample Extraction (Protein Precipitation) [1][2][3]

-

Aliquot: Transfer 50

L of plasma/serum to a 1.5 mL tube. -

Spike IS: Add 10

L of T- -

Precipitate: Add 150

L ice-cold Methanol (1:3 v/v ratio). -

Vortex: 30 seconds (High speed).

-

Incubate: 20 minutes at -20°C (enhances protein crash).

-

Centrifuge: 15,000 x g for 10 minutes at 4°C.

-

Reconstitute: Transfer supernatant, evaporate under

, and reconstitute in 100

Step 3: LC Conditions

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7

m).[2] -

Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH stability).[1][2]

-

Gradient: Linear gradient from 25% B to 95% B over 10 minutes.

-

Critical QC: T-

-MCA must be chromatographically separated from T-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Figure 2: Validated extraction workflow for bile acid quantification.[1][2][3]

Biological Context & Pathway

T-

-

FXR Antagonism: T-

-MCA is a potent antagonist of the Farnesoid X Receptor (FXR).[1][2][4] High levels of T-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -MCA in mice prevent the suppression of bile acid synthesis, leading to a larger bile acid pool compared to humans.[1][2] -

Gut Microbiota: Bacterial Bile Salt Hydrolase (BSH) deconjugates T-

-MCA back tongcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Figure 3: Metabolic pathway of Tauro-alpha-muricholic acid synthesis and recycling.[1][2][3]

References

-

Sayin, S. I., et al. (2013). Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist.[1][2][3] Cell Metabolism.[1][2] Available at: [Link][1][2][3]

-

National Institutes of Health (NIH). Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS.[1][2] Available at: [Link][2][3]

Biological Role of Tauro-alpha-muricholic Acid in Murine Bile

Executive Summary: The "Murine Specificity" in Bile Acid Biology

Tauro-alpha-muricholic acid (T-α-MCA) represents a critical divergence point between murine and human metabolic physiology. While often overlooked as merely "another bile acid" in general metabolomics, T-α-MCA is a potent, naturally occurring antagonist of the Farnesoid X Receptor (FXR). Its presence in mice—and total absence in humans—creates a distinct metabolic environment that fundamentally alters how rodents resist diet-induced obesity and regulate glucose homeostasis.

For researchers in drug development, particularly those targeting metabolic liver diseases (NASH/MASH), T-α-MCA is a confounding variable. It masks the efficacy of FXR agonists and alters the baseline lipogenic state of the murine liver. This guide dissects the biosynthesis, mechanistic action, and quantification of T-α-MCA, providing the technical grounding necessary to translate murine data into human clinical relevance.

Biosynthesis and Chemical Properties[1][2][3]

The CYP2C70 Pivot

The synthesis of T-α-MCA is the result of a specific enzymatic pathway absent in hominids. In the liver, cholesterol is converted to Chenodeoxycholic Acid (CDCA).[1][2][3][4] In humans, CDCA is a primary end-product.[5] In mice, the enzyme Cyp2c70 (steroid 6β-hydroxylase) hydroxylates CDCA at the 6-position to form alpha-muricholic acid (α-MCA).[2][5]

-

Substrate: Chenodeoxycholic Acid (CDCA)[1][2][3][6][7][8][9]

-

Product: α-Muricholic Acid (3α, 6β, 7α-trihydroxy-5β-cholan-24-oic acid)[5]

-

Conjugation: Rapidly conjugated with taurine by Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) to form T-α-MCA.

Hydrophilicity and Micellar Properties

Structurally, T-α-MCA is a tri-hydroxylated bile salt. The addition of the 6β-hydroxyl group makes it significantly more hydrophilic than its precursor, CDCA.

-

Critical Micelle Concentration (CMC): High (~10-12 mM), indicating it is a poor detergent compared to hydrophobic bile acids like Deoxycholic Acid (DCA).

-

Solubility: High water solubility prevents it from activating FXR, which requires a hydrophobic pocket interaction.

Visualizing the Biosynthetic Pathway

Figure 1: The murine-specific biosynthetic pathway of T-α-MCA, highlighting CYP2C70 as the critical divergence point from human bile acid metabolism.

Mechanistic Action: The FXR Antagonism Loop

The biological significance of T-α-MCA lies in its ability to inhibit the Farnesoid X Receptor (FXR).[6][7][10][11] This creates a unique feedback loop in mice described by Sayin et al. (2013).

The Mechanism[13][14]

-

Intestinal Accumulation: T-α-MCA is secreted into the bile and accumulates in the ileum.

-

FXR Blockade: Unlike CDCA (an FXR agonist), T-α-MCA binds to the ligand-binding domain of FXR but prevents the recruitment of co-activators. It acts as a competitive antagonist.

-

Suppression of FGF15: FXR activation normally induces Fibroblast Growth Factor 15 (FGF15). T-α-MCA suppresses FGF15 expression.

-

Derepression of CYP7A1: FGF15 is a negative regulator of hepatic CYP7A1. By suppressing FGF15, T-α-MCA relieves the "brake" on bile acid synthesis.

-

Result: Mice maintain a larger, more hydrophilic bile acid pool than humans.

Physiological Consequences

| Feature | Effect of T-α-MCA Presence | Mechanism |

| Bile Acid Pool Size | Expanded | Relieved inhibition of CYP7A1 via suppressed FGF15. |

| Obesity Resistance | Increased | Altered lipid absorption and increased energy expenditure. |

| Insulin Sensitivity | Improved | Modulation of gluconeogenesis and GLP-1 secretion. |

| Drug Response | Masked | Exogenous FXR agonists must compete with high endogenous T-α-MCA levels. |

Signaling Pathway Diagram

Figure 2: The T-α-MCA mediated antagonism of intestinal FXR, leading to the suppression of the FGF15 feedback loop and increased hepatic bile acid synthesis.[2][5][10][12][13]

Experimental Methodologies: Quantification Protocol

Accurate quantification of T-α-MCA is challenging due to the presence of isomers (T-β-MCA, T-ω-MCA). A rigorous LC-MS/MS workflow is required.

Sample Preparation (Liver/Plasma)

Principle: Protein precipitation is preferred over Solid Phase Extraction (SPE) to prevent loss of polar MCAs.

-

Aliquot: Transfer 50 µL of plasma or 50 mg of homogenized liver tissue into a 1.5 mL tube.

-

Internal Standard: Spike with 10 µL of d4-T-α-MCA (Deuterated standard) at 1 µM.

-

Precipitation: Add 400 µL of ice-cold Methanol/Acetonitrile (1:1 v/v).

-

Vortex/Incubate: Vortex for 30s; incubate at -20°C for 20 minutes to ensure protein crash.

-

Centrifuge: 15,000 x g for 10 min at 4°C.

-

Supernatant: Transfer supernatant to a glass vial. Evaporate under nitrogen stream if concentration is needed, reconstitute in 50% MeOH.

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Mode: Negative Electrospray Ionization (ESI-).

| Parameter | Setting | Rationale |

| Column | C18 Biphenyl (e.g., Kinetex Biphenyl, 2.6µm) | Critical for separating α and β isomers which have identical mass. |

| Mobile Phase A | Water + 10mM Ammonium Acetate (pH 9) | Basic pH improves peak shape for taurine conjugates. |

| Mobile Phase B | Acetonitrile/Methanol (50:50) | Organic modifier. |

| Precursor Ion | 514.3 (m/z) [M-H]- | Deprotonated molecular ion of T-MCA. |

| Product Ion 1 | 80.0 (m/z) [SO3]- | Quantifier. High abundance sulfonate fragment. |

| Product Ion 2 | 124.0 (m/z) | Qualifier. Taurine fragment. |

| Retention Time | ~4.5 min (α) vs ~5.2 min (β) | Must be empirically determined; β-MCA usually elutes after α-MCA on C18. |

Workflow Diagram

Figure 3: Optimized LC-MS/MS workflow for the extraction and quantification of T-α-MCA, ensuring isomer separation and accurate mass detection.

Translational Implications for Drug Development

The "Mouse Trap"

When developing FXR agonists (e.g., Obeticholic Acid, Cilofexor), efficacy data in mice is often skewed.

-

In Mice: The drug must overcome the high concentration of endogenous antagonist (T-α-MCA). A higher dose may be required to show effect.

-

In Humans: There is no T-α-MCA.[7] The baseline FXR activity is higher (activated by CDCA/DCA).

-

Risk: A drug that shows modest potency in mice might be over-potent or toxic in humans because the "natural brake" (T-α-MCA) is missing.

Microbiota Interactions

T-α-MCA is a substrate for Bile Salt Hydrolase (BSH) produced by gut bacteria (e.g., Lactobacillus, Bacteroides).

-

BSH deconjugates T-α-MCA to α-MCA (free acid).

-

Free α-MCA is rapidly excreted or metabolized, reducing the pool of FXR antagonists.

-

Experimental Variable: Antibiotic treatment in mice drastically increases T-α-MCA levels (by killing BSH-producing bacteria), leading to profound metabolic changes (e.g., browning of adipose tissue) that are not replicable in humans via the same mechanism.

Recommendation

For preclinical studies involving FXR modulation:

-

Measure T-α-MCA levels in all murine control groups to establish baseline antagonism.

-

Consider using Cyp2c70-knockout mice . These mice lack MCAs and possess a "human-like" bile acid profile, offering a more predictive model for human liver disease and drug response.

References

-

Sayin, S. I., et al. (2013).[11][14] "Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist."[11][14][15][16] Cell Metabolism. Link

-

Takahashi, S., et al. (2016). "Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans."[17][1][2] Journal of Lipid Research.[1][9] Link

-

Li, F., et al. (2013). "Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity." Nature Communications. Link

-

Wahlström, A., et al. (2016). "Intestinal Crosstalk between Bile Acids and Microbiota and Its Impact on Host Metabolism." Cell Metabolism. Link

-

Gonzalez, F. J., et al. (2016).[1] "Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans."[17][1][2] PubMed Central. Link

Sources

- 1. Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyp2c70 is responsible for the spe ... | Article | H1 Connect [archive.connect.h1.co]

- 3. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. d-nb.info [d-nb.info]

- 9. Understanding mouse bile acid formation: Is it time to unwind why mice and rats make unique bile acids? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Identification of a mouse Lactobacillus johnsonii strain with deconjugase activity against the FXR antagonist T-β-MCA | PLOS One [journals.plos.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. cris.vtt.fi [cris.vtt.fi]

- 16. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Tauro-α-muricholic Acid and its Deuterated Analog in Modern Research

An In-Depth Technical Guide to the Isotopic Enrichment Levels of Tauro-alpha-muricholic acid-d4

Tauro-alpha-muricholic acid (T-α-MCA), a primary bile acid in mice, has garnered significant attention in metabolic research, particularly for its role as a farnesoid X receptor (FXR) antagonist.[1] The gut microbiota plays a crucial role in regulating its levels, which in turn influences bile acid synthesis and overall metabolic homeostasis.[1] Given its potent biological activity, the accurate quantification of T-α-MCA in complex biological matrices such as plasma, serum, and fecal extracts is paramount for researchers in drug development, metabolic disease, and microbiome studies.[2][3]

To achieve the necessary precision and accuracy in quantification, Isotope Dilution Mass Spectrometry (IDMS) has become the gold standard.[4] This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. Tauro-alpha-muricholic acid-d4 (T-α-MCA-d4) is an ideal internal standard for this purpose.[4][5] By introducing a known quantity of T-α-MCA-d4 at the beginning of the sample preparation process, any variability or loss during extraction and analysis affects both the analyte and the standard equally.[4] Consequently, the ratio of the analyte to the internal standard remains constant, enabling highly reliable quantification.[4]

However, the utility of a deuterated standard is fundamentally dependent on its isotopic purity. It is practically impossible to synthesize a compound with 100% isotopic purity, especially when incorporating multiple deuterium atoms.[6] This reality necessitates a thorough characterization of the isotopic enrichment level of the T-α-MCA-d4 standard. This guide provides a comprehensive technical overview of the principles, analytical methodologies, and data interpretation required to accurately determine the isotopic enrichment of Tauro-alpha-muricholic acid-d4.

Part 1: Foundational Concepts - Isotopic Enrichment vs. Species Abundance

A common point of confusion in the field is the distinction between isotopic enrichment and species abundance. A clear understanding of these terms is essential for the correct interpretation of mass spectrometry data.

-

Isotopic Enrichment: This term refers to the percentage of deuterium at a specific labeled position within a molecule.[6] For T-α-MCA-d4, if the manufacturer specifies a "99% D enrichment," it means that at any of the four designated labeling positions, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[7][8]

-

Species Abundance: This term describes the percentage of the total molecular population that possesses a specific, complete isotopic composition.[6][7] A T-α-MCA-d4 standard with 99% isotopic enrichment will not consist of 99% fully deuterated (d4) molecules. Instead, it will be a statistical distribution of different isotopologues—molecules that are chemically identical but differ in their isotopic makeup (d4, d3, d2, d1, and d0).[6]

The distribution of these isotopologues follows a predictable statistical pattern based on the isotopic enrichment, which can be calculated using a binomial expansion.[6][7] This statistical reality means that even a high-purity deuterated standard will contain a small but measurable population of molecules with fewer than the intended number of deuterium atoms. Accurately quantifying this distribution is the primary goal of isotopic enrichment analysis.

Part 2: Analytical Characterization by High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the primary technique for determining the isotopic purity and species abundance of deuterated compounds.[6][9] Its ability to distinguish between minute mass differences allows for the separation and quantification of each isotopologue present in the T-α-MCA-d4 standard.

The core principle involves acquiring a high-resolution mass spectrum of the T-α-MCA-d4 standard and examining the ion cluster. Each peak in this cluster corresponds to a different isotopologue. For T-α-MCA-d4, we expect to see peaks corresponding to:

-

d4: The target, fully deuterated molecule.

-

d3: Molecules containing three deuterium atoms and one hydrogen at the labeled sites.

-

d2: Molecules containing two deuterium and two hydrogen atoms.

-

d1: Molecules containing one deuterium and three hydrogen atoms.

-

d0: Molecules containing only hydrogen at the labeled sites (isotopically identical to the endogenous analyte).

A critical aspect of this analysis is accounting for the natural abundance of other isotopes, primarily Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%.[10] The presence of ¹³C atoms in a molecule also contributes to M+1 and M+2 peaks, which can interfere with the signals from the d1 and d2 isotopologues. Therefore, deconvolution algorithms are often necessary to subtract the contribution of natural ¹³C abundance to accurately determine the true distribution of deuterated species.[11][12]

Workflow for Isotopic Enrichment Analysis

The following diagram illustrates the comprehensive workflow for determining the isotopic enrichment of a T-α-MCA-d4 standard using LC-HRMS.

Sources

- 1. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. ukisotope.com [ukisotope.com]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mi.fu-berlin.de [mi.fu-berlin.de]

- 11. researchgate.net [researchgate.net]

- 12. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Muricholic Acids and Their Conjugation

An In-Depth Technical Guide to the Conjugation of Muricholic Acid with Taurine

In the intricate landscape of metabolic regulation, bile acids have emerged as critical signaling molecules, extending their influence far beyond their classical role in dietary lipid digestion. Among the diverse pool of bile acids, muricholic acids (MCAs), particularly abundant in mice, hold unique physiological importance.[1] The primary forms, α-muricholic acid and β-muricholic acid, are distinguished by the stereochemistry of a hydroxyl group at the C-7 position, in addition to a characteristic β-oriented hydroxyl group at the C-6 position.[1]

While present in lower concentrations in humans, the study of MCAs and their metabolic pathways provides profound insights into host-microbiome interactions and the regulation of nuclear receptors.[1][2] A pivotal step in the lifecycle of any bile acid is conjugation, a process that dramatically alters its physicochemical properties. In the liver, bile acids are conjugated with amino acids—primarily taurine or glycine—to increase their polarity and solubility, thereby preventing passive absorption in the upper intestine and ensuring their efficient function in the emulsification of fats.[3][4] This guide focuses specifically on the conjugation of muricholic acid with taurine, a reaction of significant biological consequence, particularly in the context of Farnesoid X Receptor (FXR) signaling.[1][5]

The Biochemical Pathway of Taurine Conjugation

The amidation of muricholic acid with taurine is not a single reaction but a two-step enzymatic cascade occurring within the hepatocytes. This process ensures that the bile acid is primed for conjugation and that the subsequent amide bond formation is efficient.

Step 1: Acyl-CoA Thioester Formation

Before muricholic acid can be joined with taurine, its carboxylic acid group must be activated. This is catalyzed by the enzyme Bile Acid-CoA Synthetase (BACS) , also known as Bile acid-CoA ligase (BAL).[6][7][8] BACS utilizes ATP to adenylate the bile acid, which is then converted into a high-energy thioester intermediate, muricholoyl-CoA. This activation step is essential for overcoming the thermodynamic barrier to amide bond formation.

Step 2: N-Acyl Amidation

The activated muricholoyl-CoA is the substrate for the second enzyme, Bile Acid-CoA: Amino Acid N-acyltransferase (BAAT) .[6][7][9] This enzyme facilitates the transfer of the muricholoyl group from the CoA thioester to the amino group of taurine, forming a stable amide bond.[6] The product of this reaction is tauromuricholic acid (T-MCA). Research has conclusively shown that a single BAAT enzyme is responsible for catalyzing conjugation with both glycine and taurine, with its substrate preference influenced by the intracellular concentrations of these amino acids.[10][11][12] The availability of taurine itself is a regulated process, synthesized in the liver from the sulfur-containing amino acid cysteine via enzymes like cysteine dioxygenase (CDO).[13]

Sources

- 1. Muricholic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Bile acid conjugation deficiency causes hypercholanemia, hyperphagia, islet dysfunction, and gut dysbiosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of taurine and bile acid supplementation and their interaction on performance, serum components, ileal viscosity and carcass characteristics of broiler chickens [scielo.org.za]

- 5. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. BioKB - Relationship - BAAT - activates - obsolete conjugation [biokb.lcsb.uni.lu]

- 8. Versatile Triad Alliance: Bile Acid, Taurine and Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BAAT - Wikipedia [en.wikipedia.org]

- 10. The biochemical basis for the conjugation of bile acids with either glycine or taurine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Taurine - Regulator of cellular function - biocrates life sciences gmbh [biocrates.com]

Precision in the Noise: A Technical Guide to Deuterated Bile Acid Internal Standards

Executive Summary

Bile acids (BAs) are no longer viewed merely as lipid emulsifiers; they are recognized as potent signaling molecules regulating glucose, lipid, and energy metabolism via FXR and TGR5 receptors.[1] However, their quantification in biological matrices is notoriously difficult due to structural isomerism (e.g., CDCA vs. DCA), wide dynamic ranges , and significant matrix effects in LC-MS/MS.

This guide details the application of Stable Isotope Dilution Mass Spectrometry (IDMS) using deuterated internal standards (IS). It moves beyond basic methodology to address the critical decision-making required for bioanalytical validation, focusing on the selection of isotopologues, the resolution of isobaric interferences, and the "Endogenous Problem" inherent to BA analysis.

Part 1: The Physicochemical Basis of Selection

The Principle of Isotope Dilution

In LC-MS/MS, the signal intensity of an analyte is not strictly linear to its concentration; it is heavily influenced by the co-eluting matrix (phospholipids, salts, proteins) which can suppress or enhance ionization efficiency.

The Deuterated Internal Standard (d-IS) serves as a kinetic and ionization mirror. Because it is chemically identical (save for mass) to the target analyte, it corrects for:

-

Extraction Efficiency: Any loss of analyte during sample prep is mirrored by the IS.

-

Ionization Suppression: If a phospholipid suppresses the analyte signal by 40% at 3.5 minutes, the co-eluting IS signal is also suppressed by 40%. The ratio remains constant.

The Deuterium Isotope Effect

A common pitfall in high-resolution chromatography is the Deuterium Isotope Effect . Deuterium (

-

Risk: If the d-IS elutes 0.1 min earlier than the analyte, it may miss the specific matrix suppression window affecting the analyte, rendering the correction invalid.

-

Solution: Use

to

Part 2: Strategic Selection of Internal Standards

You cannot use a single IS (e.g., d4-Cholic Acid) to quantify all bile acids. The ionization energies of unconjugated, glycine-conjugated, and taurine-conjugated BAs differ significantly.[2]

The Rule of Class-Matching:

-

Unconjugated Targets: Use Unconjugated IS (e.g., quantify CA using d4-CA).

-

Glycine-Conjugates: Use Glycine-Conjugated IS (e.g., quantify GCA using d4-GCA).

-

Taurine-Conjugates: Use Taurine-Conjugated IS (e.g., quantify TCA using d4-TCA).

Table 1: Recommended MRM Transitions for Common Bile Acids

Note: Transitions are in Negative ESI mode (

| Analyte Class | Target Analyte | Internal Standard (IS) | Precursor ( | Product ( | Rationale |

| Primary (Free) | Cholic Acid (CA) | d4-CA | 411.3 | 411.3 | Pseudo-molecular ion monitoring (stable).[3] |

| Chenodeoxycholic (CDCA) | d4-CDCA | 395.3 | 395.3 | Isobaric with DCA; requires RT separation. | |

| Secondary (Free) | Deoxycholic Acid (DCA) | d4-DCA | 395.3 | 395.3 | Isobaric with CDCA/UDCA. |

| Glycine-Conj. | Glycocholic Acid (GCA) | d4-GCA | 468.3 | 74.0 | Product ion 74 is the Glycine moiety. |

| Glycochenodeoxycholic | d4-GCDCA | 452.3 | 74.0 | ||

| Taurine-Conj. | Taurocholic Acid (TCA) | d4-TCA | 518.3 | 80.0 | Product ion 80 is the Taurine moiety ( |

| Taurochenodeoxycholic | d4-TCDCA | 502.3 | 80.0 |

Part 3: The "Endogenous Problem" & Calibration Strategy

Unlike pharmacokinetic (PK) studies of synthetic drugs, bile acids are endogenous. There is no such thing as "blank" human plasma. This complicates the creation of a calibration curve.

Decision Logic: Surrogate Matrix vs. Surrogate Analyte

Two validated approaches exist to solve this.[4]

-

Surrogate Matrix Approach (Stripped Matrix):

-

Method: Use charcoal-stripped serum (to remove endogenous BAs) to build the standard curve.

-

Pros: Uses the authentic analyte.

-

Cons: Stripping alters the matrix (removes lipids/proteins), potentially changing matrix effects compared to patient samples.

-

-

Surrogate Analyte Approach:

-

Method: Use a distinct isotopologue (e.g.,

-BA) as the "quantifier" to build the curve in authentic matrix, and use -

Pros: Matrix is identical to patient samples.

-

Cons: Expensive; requires two different deuterated standards per analyte.

-

Recommendation: For most clinical research, the Surrogate Matrix approach using charcoal-stripped serum (or PBS/BSA analog) is standard, provided that parallelism is proven during validation.

Visualization: Method Development Decision Tree

Caption: Decision logic for handling endogenous bile acids in calibration curves. Parallelism is the critical validation step.

Part 4: Validated Experimental Protocol

This protocol utilizes Protein Precipitation (PPT) . While Solid Phase Extraction (SPE) yields cleaner samples, PPT is preferred for high-throughput BA profiling due to the amphipathic nature of BAs, which can lead to unpredictable breakthrough on certain SPE cartridges if pH is not strictly controlled.

Reagents

-

IS Working Solution: Mixture of d4-labeled BAs (CA, CDCA, DCA, LCA, UDCA, GCA, TCA, etc.) at 200 nM in Methanol.

-

Extraction Solvent: Ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

Step-by-Step Workflow

-

Sample Thawing: Thaw serum/plasma on ice. Vortex for 10s.

-

Spiking (The Critical Step):

-

Transfer 50

of sample to a 96-well plate. -

IMMEDIATELY add 10

of IS Working Solution . -

Why: The IS must equilibrate with the matrix proteins before precipitation to mimic protein binding release.

-

-

Precipitation:

-

Add 200

of Extraction Solvent (Cold ACN + 1% FA). -

Vortex vigorously for 2 minutes (ensure complete protein denaturation).

-

-

Centrifugation:

-

Centrifuge at 4,000 x g for 15 minutes at 4°C.

-

-

Supernatant Transfer:

-

Transfer 150

of supernatant to a clean plate.

-

-

Evaporation & Reconstitution:

-

Evaporate under Nitrogen at 40°C.[5]

-

Reconstitute in 100

of 50:50 Methanol:Water (mobile phase initial conditions). -

Note: High organic content in reconstitution solvent leads to peak broadening for early eluters (GUDCA, TUDCA). Keep organic

.

-

Visualization: The IDMS Workflow

Caption: Workflow emphasizing the equilibration of the Internal Standard with the matrix prior to extraction.

Part 5: Analytical Challenges & QC Criteria

The Isobaric Trap

CDCA, DCA, and UDCA all share the mass

-

Requirement: Baseline chromatographic separation is mandatory.

-

QC Check: If the valley between CDCA and DCA peaks exceeds 10% of the peak height, the method fails.

Cross-Talk (Impurity)

Commercial deuterated standards may contain 0.5% to 1% of unlabeled (

-

Impact: If you spike high concentrations of IS, the

impurity will appear as "analyte" in your blank, artificially raising the Lower Limit of Quantification (LLOQ). -

Mitigation: Verify isotopic purity. If

is present, limit the IS spike concentration to levels where the

References

-

U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Sarafian, M. H., et al. (2015). Bile Acid Profiling and Quantification in Biofluids using Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Thakare, R., et al. (2018). Surrogate Matrix and Surrogate Analyte Approaches for Definitive Quantitation of Endogenous Biomolecules. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

- 3. medpace.com [medpace.com]

- 4. Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

The Analyst's Companion: A Technical Guide to Tauro-alpha-muricholic acid-d4

This guide provides an in-depth technical overview of Tauro-alpha-muricholic acid-d4 (TαMCA-d4), a critical tool for researchers, scientists, and professionals in drug development. We will delve into its fundamental identifiers, its paramount role as an internal standard in quantitative bioanalysis, and provide field-proven insights into its practical application.

Section 1: The Significance of Deuterated Standards in Bile Acid Research

Bile acids, such as the murine-specific Tauro-alpha-muricholic acid, are not merely digestive surfactants; they are complex signaling molecules that modulate critical metabolic pathways, primarily through the farnesoid X receptor (FXR).[1][2] The study of these pathways is crucial for understanding and developing therapies for a range of conditions, from liver diseases to metabolic disorders.

Quantitative analysis of endogenous molecules like TαMCA presents a significant analytical challenge due to matrix effects in complex biological samples (e.g., plasma, serum, tissue). The gold standard for mitigating these effects and ensuring the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS/MS) methods is the use of stable isotope-labeled internal standards (SIL-IS).[3] TαMCA-d4, with four deuterium atoms incorporated into its structure, serves as the ideal internal standard for the quantification of its endogenous, non-labeled counterpart. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for any variations in the analytical process.

Section 2: Core Identifiers and Physicochemical Properties

A precise understanding of a reference standard's identity is the bedrock of any analytical method. While Tauro-alpha-muricholic acid-d4 does not have its own unique CAS number, it is often referenced by the CAS number of its unlabeled forms. It is imperative for researchers to use the specific identifiers for the deuterated molecule to ensure correct identification and sourcing.

| Identifier | Value | Source |

| Chemical Name | 2-[[(3α,5β,6β,7α)-3,6,7-trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4)]amino]-ethanesulfonic acid, monosodium salt | [4] |

| Synonyms | Tauro-α-muricholate-d4, TαMCA-d4 | [1] |

| Molecular Formula | C₂₆H₄₀D₄NNaO₇S | [4] |

| Formula Weight | 541.71 | [4] |

| Unlabeled Free Acid CAS | 25613-05-2 | [4] |

| Unlabeled Sodium Salt CAS | 2260905-08-4 | |

| InChI | InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33,34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-;/m1./s1/i8D2,14D2; | [1] |

| InChIKey | NYXROOLWUZIWRB-YHXAEYHASA-M | [1] |

| SMILES | C[C@@]1([H])CC[C@@]2([H])[C@]3([H])[C@]4([H])C([2H])([2H])C([2H])([2H])C[C@]4(C)[C@@]3([H])CC[C@@]21C.[Na+] | |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Storage | -20°C | [1] |

Note: The CAS numbers provided are for the unlabeled forms and are often used for referencing purposes. Always verify the identity of the deuterated standard using its specific molecular formula and other identifiers.

Section 3: The Imperative of the Certificate of Analysis (CofA)

The Certificate of Analysis is a critical document that provides lot-specific data on the identity, purity, and concentration of a reference standard. It is the foundation of a self-validating analytical method. Researchers must always consult the CofA for the specific lot of TαMCA-d4 being used.

A typical CofA for TαMCA-d4 will include:

-

Identity Confirmation: Data from techniques like ¹H-NMR and mass spectrometry confirming the structure and the positions of the deuterium labels.

-

Purity Assessment: Chromatographic purity (e.g., by HPLC or UPLC) and isotopic purity (the percentage of the deuterated form versus any residual non-deuterated d₀ form).

-

Concentration (for solutions): The gravimetrically determined concentration with its associated uncertainty.

-

Storage and Stability Information: Recommended storage conditions and the expiration date.

While a specific CofA for a given lot must be obtained from the supplier, the following diagram illustrates the key information typically found and its importance in the analytical workflow.

Caption: A streamlined protein precipitation workflow for plasma samples.

4.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate TαMCA from other endogenous components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

MRM Transitions:

-

TαMCA: [M-H]⁻ → specific fragment ion

-

TαMCA-d4: [M+4-H]⁻ → corresponding specific fragment ion

-

Note: The specific MRM transitions must be optimized for the instrument being used.

Section 5: Application in Mechanistic Studies: FXR Antagonism

The parent compound, Tauro-alpha-muricholic acid, is known to be an antagonist of the Farnesoid X Receptor (FXR). [1][2]TαMCA-d4 can be used in conjunction with its unlabeled counterpart in studies investigating the mechanism of FXR antagonism. For example, in cell-based reporter assays, the unlabeled TαMCA would be used to determine the IC₅₀ value, while the deuterated standard could be used to quantify the uptake and metabolism of the antagonist within the cells.

Illustrative FXR Antagonist Reporter Assay Protocol:

-

Cell Culture: Plate FXR-reporter cells (cells engineered to express FXR and a luciferase reporter gene) in a 96-well plate.

-

Compound Preparation: Prepare serial dilutions of unlabeled TαMCA.

-

Treatment: Treat the cells with a known FXR agonist (e.g., GW4064) and the various concentrations of TαMCA.

-

Incubation: Incubate for 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to FXR activation.

-

Data Analysis: Plot the luciferase activity against the concentration of TαMCA to determine the IC₅₀ value.

Caption: TαMCA competes with an agonist to inhibit FXR-mediated gene expression.

Section 6: Conclusion

Tauro-alpha-muricholic acid-d4 is an indispensable tool for accurate and precise quantification of its endogenous analogue in complex biological matrices. Its use as an internal standard is fundamental to the integrity of bioanalytical data in metabolic research. A thorough understanding of its identifiers, the critical information provided in its Certificate of Analysis, and its application in validated LC-MS/MS methods empowers researchers to generate reliable data for advancing our understanding of bile acid signaling and its role in health and disease.

References

-

Tauro-alpha-muricholic acid | C26H45NO7S | CID 101657566 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]

-

Tauro-β-muricholic Acid-d4 (sodium salt) - Bertin Bioreagent. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

Methodological & Application

Quantitative Analysis of Tauro-alpha-muricholic Acid in Biological Matrices using a Validated LC-MS/MS Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the precise quantification of Tauro-alpha-muricholic acid (T-α-MCA) in biological matrices. T-α-MCA, a primary bile acid in rodents and a potent antagonist of the farnesoid X receptor (FXR), is a critical biomarker in metabolic research and drug development.[1][2][3] The methodology described herein utilizes a straightforward protein precipitation extraction, rapid ultra-high-performance liquid chromatography (UHPLC) separation, and highly selective detection by tandem mass spectrometry. This protocol is designed to meet the rigorous standards of bioanalytical method validation, ensuring data integrity, accuracy, and reproducibility for preclinical and clinical research applications.

Introduction: The Significance of T-α-MCA Quantification

Tauro-alpha-muricholic acid (T-α-MCA) is a taurine-conjugated primary bile acid predominantly found in mice.[1][4] Beyond its role in lipid digestion, T-α-MCA has garnered significant attention as a key signaling molecule. Notably, it functions as a potent antagonist of the farnesoid X receptor (FXR), a nuclear receptor that governs the homeostasis of bile acids, lipids, and glucose.[2][3] By modulating FXR activity, T-α-MCA influences critical metabolic pathways, making its accurate quantification essential for studies in metabolic diseases, liver pathology, and the effects of the gut microbiome on host physiology.[3][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its superior sensitivity, specificity, and ability to resolve structurally similar isomers.[6][7] This application note provides a comprehensive, field-proven protocol designed for researchers requiring reliable quantification of T-α-MCA.

Overall Analytical Workflow

The protocol follows a systematic workflow, from sample receipt to final data reporting. Each stage is optimized to ensure maximum recovery, minimize analytical variability, and generate high-quality, defensible data.

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy & Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility of the results. Assessed at LLOQ, LQC, MQC, and HQC levels.

-

Linearity & Range: The concentration range over which the assay is accurate, precise, and linear. A regression analysis with a weighting factor (e.g., 1/x²) is typically used.

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

-

Stability: T-α-MCA stability is evaluated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage.

-

Matrix Effect & Recovery: Assesses the influence of matrix components on ionization and the efficiency of the extraction process.

Data Analysis and Quantification

-

Integration: Integrate the chromatographic peak areas for T-α-MCA and the IS (TCDCA-d4) in all samples using the instrument's software.

-

Calibration Curve: For each calibrator, calculate the Peak Area Ratio (T-α-MCA Area / IS Area). Plot the Peak Area Ratio against the nominal concentration of T-α-MCA.

-

Regression: Perform a linear regression analysis on the calibration curve, typically using a 1/x or 1/x² weighting. The resulting R² value should be >0.99.

-

Quantification: Calculate the concentration of T-α-MCA in QC and unknown samples using the regression equation derived from the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the quantification of Tauro-alpha-muricholic acid. The method is sensitive, specific, and designed for high-throughput analysis. By incorporating a stable isotope-labeled internal standard and adhering to the principles of bioanalytical method validation, this protocol delivers a self-validating system that produces reliable and accurate data critical for advancing research in metabolism and drug development.

References

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

-

KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

-

Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available at: [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 101657566, Tauro-alpha-muricholic acid. Available at: [Link]

-

U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

ResearchGate. (2014). On what criteria should I select an internal standard for Bile acid in LC/MS/MS?. Available at: [Link]

-

García-Cañaveras, J. C., et al. (2012). Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method. Journal of Lipid Research. Available at: [Link]

-

Huang, J., et al. (2020). Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS. Metabolites. Available at: [Link]

-

ResearchGate. (2025). Bile acid preparation and comprehensive analysis by high performance liquid chromatography – High-resolution mass spectrometry. Available at: [Link]

-

Shimadzu. (n.d.). Fast Profiling of 39 Bile Acids in Plasma, Urine and Feces, by Automated Extraction and LCMS-8060NX. Available at: [Link]

-

Ma, H., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Molecules. Available at: [Link]

-

Li, Y., et al. (2022). A simple and reliable bile acid assay in human serum by LC‐MS/MS. Journal of Clinical Laboratory Analysis. Available at: [Link]

-

Wikipedia. (n.d.). Muricholic acid. Available at: [Link]

-

Han, J., et al. (2021). One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry. ACS Omega. Available at: [Link]

-

Avanti Polar Lipids. (n.d.). Tauro-α-muricholic Acid, Sodium Salt. Available at: [Link]

-

SCIEX. (n.d.). Bile acid analysis. Available at: [Link]

-

Shimadzu Europe. (n.d.). LC-MS/MS Method Package for Bile Acids. Available at: [Link]

-

Agilent. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Available at: [Link]

-

LIPID MAPS Structure Database. (2024). Tauro-alpha-muricholic acid. Available at: [Link]

-

Trott, N., et al. (2022). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Metabolites. Available at: [Link]

-

Shimadzu. (2017). A novel fast and simple quantification method for bile acids in human serum by LC-MS/MS. Available at: [Link]

Sources

- 1. Muricholic acid - Wikipedia [en.wikipedia.org]

- 2. avantiresearch.com [avantiresearch.com]

- 3. LIPID MAPS [lipidmaps.org]

- 4. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Quantitative Profiling of Tauro-α-Muricholic Acid (T-α-MCA) using T-α-MCA-d4 Internal Standard

[1][2][3][4]

Abstract & Core Logic

Tauro-α-muricholic acid (T-α-MCA) is a taurine-conjugated, murine-specific primary bile acid.[1][2][3][4] Unlike human bile acids that typically agonize the Farnesoid X Receptor (FXR), T-α-MCA acts as a potent FXR antagonist .[1][3] This unique biological function makes it a critical biomarker in metabolic disease research, particularly when translating data between murine models and human clinical trials.

Accurate quantification of T-α-MCA is challenged by its structural isomerism; it shares an identical mass-to-charge ratio (

This protocol details the use of Tauro-α-muricholic acid-d4 (T-α-MCA-d4) as a stable isotope-labeled internal standard (SIL-IS).[1][3] By co-eluting with the analyte, T-α-MCA-d4 provides real-time correction for matrix effects and ionization efficiency, ensuring data integrity in high-throughput LC-MS/MS assays.[1][3]

Biological Context & Mechanism[5][6][7]

Understanding the origin of T-α-MCA is essential for interpreting assay results.[1] In mice, cholesterol is converted to chenodeoxycholic acid (CDCA) and then 6β-hydroxylated by CYP2C70 to form α-muricholic acid, which is subsequently conjugated with taurine.[1][3] Humans lack CYP2C70 activity, making T-α-MCA a trace metabolite or a marker of xenobiotic metabolism in human samples.[1]

Diagram 1: Bile Acid Synthesis Pathway (Mouse Specificity)

Caption: The murine-specific synthesis pathway of T-α-MCA via CYP2C70.[1][3] Note the conversion to T-β-MCA via microbial epimerization.[1][3]

Technical Specifications: T-α-MCA-d4[1][2][3][4]

The internal standard must be chemically identical to the analyte but mass-resolved by the mass spectrometer.

| Feature | Specification | Notes |

| Compound Name | Tauro-α-muricholic acid-d4 (Sodium Salt) | |

| Chemical Formula | Deuterium labels at positions 2,2,4,4 of the steroid core.[1][2][3] | |

| Molecular Weight | ~541.7 g/mol | Shift of +4 Da from native ( |

| Monoisotopic Mass | 518.31 (Free acid anion) | Used for Precursor Ion selection.[1][3] |

| Solubility | Methanol, Ethanol, DMSO | Stock solutions stable at -20°C for 6 months.[1] |

| Purity | Critical to prevent "cross-talk" (unlabeled impurity contributing to analyte signal).[1][3] |

Experimental Protocols

Preparation of Standards

Causality: Accurate quantification relies on precise molar ratios between the analyte and the IS.

-

IS Stock Solution (1 mM): Dissolve 1 mg T-α-MCA-d4 in Methanol. Vortex until clear. Store at -80°C.

-

Working IS Solution (200 nM): Dilute Stock 1:5000 in Methanol. This concentration targets the mid-range of typical biological abundance, ensuring the IS signal is neither saturated nor lost in noise.

Sample Extraction (Plasma & Liver)

Method: Protein Precipitation (PPT).[1][3] Why: Bile acids are protein-bound (albumin).[1][3] Organic solvents disrupt these bonds and precipitate proteins, releasing the bile acids.

-

Aliquot: Transfer

of plasma or liver homogenate to a 1.5 mL Eppendorf tube. -

Spike IS: Add

of Working IS Solution (200 nM) .-

Critical Step: Vortex immediately for 10 seconds. The IS must equilibrate with the matrix proteins before precipitation to mimic the analyte's behavior.

-

-

Precipitate: Add

of ice-cold Acetonitrile (ACN) containing 1% Formic Acid. -

Incubate: Keep at -20°C for 20 minutes. (Enhances precipitation efficiency).

-

Centrifuge: 15,000 x g for 15 minutes at 4°C.

-

Recover: Transfer supernatant to an LC vial.

-

Optional: If sensitivity is low, evaporate supernatant under Nitrogen and reconstitute in 50:50 MeOH:Water.

-

LC-MS/MS Method Setup

Challenge: Separation of T-α-MCA (Precursor 514.3) from T-β-MCA (Precursor 514.3).[1][3] Solution: Chromatographic resolution is mandatory.[1][5] Mass spectrometry alone cannot distinguish these isomers.[1]

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

-

Mobile Phase A: Water + 0.01% Formic Acid + 2 mM Ammonium Acetate.[1][6]

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temp: 45°C (Elevated temperature improves peak shape for steroid conjugates).[1][3]

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 25 | Initial Hold |

| 1.5 | 25 | Isocratic loading |

| 10.0 | 45 | Critical Separation Window (Muricholic acids elute here) |

| 12.0 | 95 | Column Wash (Elute hydrophobic lithocholic acids) |

| 14.0 | 95 | Wash Hold |

| 14.1 | 25 | Re-equilibration |

| 16.0 | 25 | End |

Mass Spectrometry Parameters (MRM)

Ionization: ESI Negative Mode (

| Compound | Precursor ( | Product ( | Collision Energy (V) | Dwell (ms) | Type |

| T-α-MCA (Analyte) | 514.3 | 80.0 ( | 60 | 50 | Quantifier |

| T-α-MCA (Qualifier) | 514.3 | 124.1 (Taurine) | 45 | 50 | Qualifier |

| T-α-MCA-d4 (IS) | 518.3 | 80.0 ( | 60 | 50 | IS Quantifier |

Note on d4 Transition: The deuterium label is on the steroid core (positions 2,4). Therefore, the precursor mass shifts (+4 Da), but the product ion (Taurine sulfate moiety,

Diagram 2: Analytical Workflow

Caption: Step-by-step workflow ensuring the Internal Standard undergoes the exact same extraction stress as the analyte.

Method Validation & Troubleshooting

Linearity & Calibration

Construct a calibration curve ranging from 1 nM to 5000 nM .

Dealing with Isomers (The "Muricholic Cluster")

T-α-MCA often elutes very close to T-β-MCA and T-ω-MCA.[1][3]

-

T-β-MCA: Elutes second.

-

Validation: You must inject individual standards of α, β, and ω to confirm retention times. If peaks overlap, lower the gradient slope between 25% and 45% B.

Matrix Effects

Calculate the Matrix Factor (MF) to ensure the IS is working:

References

-

Sayin, S. I., et al. (2013).[1] "Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist."[1][7] Cell Metabolism, 17(2), 225-235.[1][3] Retrieved from [Link]

-

García-Cañaveras, J. C., et al. (2012).[1][3] "Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method." Journal of Lipid Research, 53(10), 2231-2241.[1][3] Retrieved from [Link][1][3]

-

HMDB. (2023). Metabolite Entry: Tauro-alpha-muricholic acid.[1][3][8][9] Human Metabolome Database.[1] Retrieved from [Link][1][3]

-

LipidMaps. (2023).[1][3] Structure Database: Tauro-alpha-muricholic acid. Retrieved from [Link][1][3]

Sources

- 1. Tauro-alpha-muricholic acid | C26H45NO7S | CID 101657566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tauro-alpha-muricholic Acid-d4 (sodium salt) | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. mdpi.com [mdpi.com]

- 7. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Robust Quantification of Fecal Bile Acids Using Deuterated Internal Standards

Introduction: The Significance and Challenge of Fecal Bile Acid Analysis

Bile acids (BAs) are no longer considered mere digestive surfactants; they are now recognized as crucial signaling molecules that modulate host metabolism and inflammation, largely through interactions with the gut microbiome.[1][2][3] The fecal bile acid pool, representing the ultimate output of host and microbial metabolism, offers a powerful window into the gut-liver axis and its role in health and disease.[4][5] Consequently, the accurate quantification of fecal BAs is of paramount importance in fields ranging from gastroenterology and metabolic disease research to drug development.

However, the analytical task is fraught with challenges. Feces are an exceptionally complex and heterogeneous matrix, leading to significant analytical hurdles such as poor reproducibility and strong matrix effects during mass spectrometry (MS) analysis.[1][6][7][8] Matrix effects, where co-eluting substances suppress or enhance the ionization of target analytes, can severely compromise the accuracy of quantification.[1]

To overcome these obstacles, the gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope dilution strategy.[9] This application note provides a detailed protocol and the underlying scientific rationale for the preparation of fecal samples for BA analysis, emphasizing the indispensable role of deuterated (d4) internal standards in achieving the highest levels of accuracy and precision.[9][10]

The Cornerstone of Accuracy: Why Deuterated (d4) Internal Standards are Essential

The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) is to introduce a compound that is chemically identical to the analyte of interest but has a different mass. Deuterated (e.g., d4) bile acids are ideal for this purpose.

Causality of Improved Accuracy:

-

Identical Physicochemical Behavior: A d4-labeled bile acid (e.g., Cholic acid-d4) has virtually the same polarity, pKa, and chemical structure as its endogenous counterpart (Cholic acid). This ensures it behaves identically during every stage of the workflow—extraction, potential degradation, derivatization, and chromatographic separation.

-

Co-elution: The SIL-IS co-elutes perfectly with the native analyte from the liquid chromatography (LC) column.

-

Correction for Matrix Effects: As the analyte and its SIL-IS enter the mass spectrometer's ion source at the same time, they experience the exact same degree of ionization suppression or enhancement from the fecal matrix.[9] By calculating the ratio of the analyte signal to the SIL-IS signal, these variations are effectively normalized, leading to a highly accurate and precise measurement that is independent of sample-to-sample matrix variability.

Using a single, non-analogous internal standard is a compromise that cannot account for the unique behavior of each specific bile acid, potentially leading to inaccurate results.[11] The one-analyte-one-standard approach is therefore unequivocally superior.[9]

Table 1: Common Fecal Bile Acids and Their Corresponding Deuterated (d4/d5) Internal Standards

| Analyte Class | Bile Acid | Abbreviation | Recommended Internal Standard |

| Primary | Cholic acid | CA | Cholic acid-d4 |

| Chenodeoxycholic acid | CDCA | Chenodeoxycholic acid-d4 | |

| Secondary | Deoxycholic acid | DCA | Deoxycholic acid-d4 |

| Lithocholic acid | LCA | Lithocholic acid-d4 | |

| Ursodeoxycholic acid | UDCA | Ursodeoxycholic acid-d4 | |

| Glycine-Conjugated | Glycocholic acid | GCA | Glycocholic acid-d4 |

| Glycochenodeoxycholic acid | GCDCA | Glycochenodeoxycholic acid-d4 | |

| Glycodeoxycholic acid | GDCA | Glycodeoxycholic acid-d4 | |

| Taurine-Conjugated | Taurocholic acid | TCA | Taurocholic acid-d4 |

| Taurochenodeoxycholic acid | TCDCA | Taurochenodeoxycholic acid-d4 | |

| Taurodeoxycholic acid | TDCA | Taurodeoxycholic acid-d4 |

Initial Sample Processing: The Foundation of Reproducibility

Garbage in, garbage out. This axiom is especially true for fecal metabolomics. The inherent heterogeneity of stool samples necessitates a standardized and rigorous pre-processing workflow to ensure that the analyzed aliquot is representative of the entire sample.[2][6][7]

Workflow for Initial Sample Handling

Caption: Initial workflow from sample collection to preparation for extraction.

Key Considerations:

-

Storage: Samples must be frozen at -80°C immediately after collection to quench enzymatic activity and preserve the integrity of the bile acid profile.[12][13]

-

Wet vs. Lyophilized Homogenization: While lyophilization (freeze-drying) can help normalize for water content, which can vary from 68% to 86%, studies have shown that the extraction of certain BAs, particularly glycine-conjugated species, can have significantly lower recovery from dried feces compared to wet feces.[5][12][14] Therefore, this protocol recommends using wet fecal homogenate for extraction, with a parallel aliquot taken for dry weight measurement to allow for final concentration normalization.

-

Mechanical Homogenization: Vigorous homogenization is critical. Bead-beating with a combination of ceramic bead sizes in the presence of the extraction solvent is highly effective for disrupting the complex fecal matrix and ensuring efficient chemical lysis and metabolite release.[6][7]

Detailed Protocol: Fecal Bile Acid Extraction with d4 Standard Spiking

This protocol is designed for robustness and high-throughput applicability, minimizing steps while maximizing accuracy through the early introduction of deuterated internal standards.

Workflow for Sample Preparation and Extraction

Caption: Step-by-step workflow for fecal bile acid extraction.

Materials:

-

Homogenized wet fecal sample

-

Microcentrifuge tubes (2 mL, screw-top)

-

Ceramic beads (optional, for bead beater)

-

Ice-cold Methanol (LC-MS Grade)

-

Deuterated Bile Acid Internal Standard Mixture (containing relevant d4-BAs at a known concentration, e.g., 5,000-10,000 nM in methanol)[15][16]

-

0.1% Formic Acid in Water (LC-MS Grade)

-

Refrigerated centrifuge

Step-by-Step Methodology:

-

Aliquoting and Spiking: a. Accurately weigh approximately 50 mg of the homogenized wet fecal sample into a 2 mL screw-top microcentrifuge tube. b. To this tube, add 1.00 mL of ice-cold methanol containing the deuterated internal standard mixture.[15][16] The early addition of the IS is the most critical step for ensuring accurate quantification.

-